molecular formula C15H17IO3 B1358971 cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-60-0

cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No. B1358971
CAS RN: 736136-60-0
M. Wt: 372.2 g/mol
InChI Key: WZTJTPOZAYVYAV-UHFFFAOYSA-N
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Description

“Cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid” is a chiral compound . It has a molecular weight of 372.2 . The IUPAC name for this compound is 4-[2-(3-iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid . The compound is not chirally pure, meaning it contains a mixture of enantiomers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17IO3/c16-13-3-1-2-12(9-13)14(17)8-10-4-6-11(7-5-10)15(18)19/h1-3,9-11H,4-8H2,(H,18,19)/t10-,11+ . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.2 . It has a topological polar surface area of 54.4 Ų . The compound has a complexity of 334 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Structural and Conformational Studies

  • cis-Cyclohexane-1,2-dicarboxylic anhydride and its derivatives, closely related to the queried compound, have been extensively studied for their crystal structures and hydrogen-bonding patterns. The reactions of this compound with various substituted anilines result in cyclic imides and open-chain amide carboxylic acids, demonstrating its versatility in forming structurally diverse products. These compounds exhibit interesting hydrogen-bonded structures, providing insights into molecular interactions and assembly (Smith & Wermuth, 2012).

Role in Synthesis of Complex Molecules

  • The compound's structural relatives have been used in the synthesis of complex molecules like monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and cyclopentanedicarboxylic acids. These derivatives have shown potential as angiotensin converting enzyme (ACE) inhibitors, indicating the compound's utility in medicinal chemistry. The structural variations of these derivatives significantly affect their inhibitory potency, highlighting the importance of precise molecular design in drug development (Turbanti et al., 1993).

properties

IUPAC Name

4-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-13-3-1-2-12(9-13)14(17)8-10-4-6-11(7-5-10)15(18)19/h1-3,9-11H,4-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTJTPOZAYVYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC(=CC=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175348, DTXSID001180273
Record name trans-4-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

CAS RN

736136-60-0, 735275-66-8
Record name trans-4-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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